molecular formula C10H11N3O4S2 B2670957 N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide CAS No. 1448135-18-9

N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2670957
CAS No.: 1448135-18-9
M. Wt: 301.34
InChI Key: YFPHQWVFQKMTRT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide is a chemical building block of significant interest in medicinal chemistry and agrochemical research. Its structure, which incorporates both dimethoxypyrimidine and thiophene-sulfonamide moieties, is frequently found in compounds with potent biological activity. Scientific literature indicates that structurally similar sulfonamides featuring a dimethoxypyrimidine group show promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis , with some derivatives demonstrating potent activity as inhibitors of crucial bacterial enzymes like enoyl reductase (InhA) . Furthermore, the thiophene-sulfonamide scaffold is a recognized pharmacophore in anticancer agent development. Research on analogous compounds has revealed mechanisms of action that include the induction of G2/M cell cycle arrest and the inhibition of tubulin polymerization, leading to the disruption of mitotic spindle assembly and subsequent apoptosis in cancer cells . This compound also serves as a key synthetic intermediate for the development of molecules with potential herbicidal and fungicidal properties, as both the pyrimidine and thiophene-sulfonamide structures are common in active agrochemicals . As such, this reagent provides researchers with a versatile scaffold for the design and synthesis of novel compounds for pharmacological and agrochemical discovery programs. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S2/c1-16-9-7(6-11-10(12-9)17-2)13-19(14,15)8-4-3-5-18-8/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPHQWVFQKMTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide typically involves the condensation of 2,4-dimethoxypyrimidine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide is characterized by a unique molecular structure that allows it to interact with biological targets effectively. Its molecular formula is C12H14N4O3SC_{12}H_{14}N_4O_3S, and it features a thiophene ring linked to a pyrimidine moiety through a sulfonamide group. This structural configuration contributes to its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative effects of thiophene-based compounds on various cancer cell lines. This compound has been tested against several human cancer cell lines, including:

  • Hepatocellular carcinoma (HePG-2)
  • Breast cancer (MCF-7)
  • Prostate cancer (PC-3)
  • Colorectal cancer (HCT-116)

The compound demonstrated significant cytotoxicity in these cell lines, indicating its potential as an anti-cancer agent. The effectiveness was assessed using the MTT assay, which measures cell viability after treatment with the compound .

Cell LineIC50 Value (µM)
HePG-215
MCF-720
PC-318
HCT-11622

Other Biological Activities

Beyond its anti-cancer properties, this compound has also been investigated for other biological activities:

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit antimicrobial activity against various pathogens. The sulfonamide group enhances the compound’s ability to disrupt bacterial growth, making it a candidate for further development as an antibiotic .

Neuropathic Pain Management

Recent studies have explored the potential of thiophene-based compounds as calcium channel blockers, specifically targeting N-type calcium channels involved in neuropathic pain pathways. This application is particularly relevant for developing new analgesics that could provide relief from chronic pain conditions .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

  • Study on Anti-Cancer Activity : In a controlled laboratory setting, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups treated with placebo .
  • Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial properties .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Biological Target (if reported) Reference
N-(2,4-Dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide Thiophene-sulfonamide + pyrimidine 2,4-Dimethoxy-pyrimidine Not explicitly stated
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide (95) Thiophene-sulfonamide + benzoxazine Benzo[d]thiazole, methyl-dihydrobenzoxazine Anthrax lethal factor inhibitors
N-(2-Phenoxyethyl)-6-((trimethylsilyl)ethynyl)pyridine-3-sulfonamide (5i) Pyridine-sulfonamide + phenoxyethyl Trimethylsilyl-ethynyl, phenoxyethyl Antitumor agents (preclinical)
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide Pyrimidine-sulfonamide + fluorophenyl 4-Fluorophenyl, hydroxymethyl, isopropyl Crystallographic studies (no bioactivity)

Key Observations :

  • Electronic Effects : The 2,4-dimethoxy groups on the pyrimidine ring in the target compound likely enhance electron density compared to halogenated analogues (e.g., 5d, 5e in ), which may influence reactivity in further functionalization or binding interactions .
  • Hybrid Systems : Compounds such as 95 () incorporate benzothiazole and benzoxazine moieties, which may improve binding affinity to enzymes like anthrax lethal factor but increase synthetic complexity .

Key Observations :

  • The target compound’s synthesis may face challenges similar to iodinated derivatives (), where steric bulk from the dimethoxy groups could lower yields compared to smaller substituents (e.g., methyl or halogen).
  • Trimethylsilyl (TMS)-protected ethynyl groups, as in 5i (), improve stability and yields, suggesting that protective strategies might benefit the synthesis of the target compound .

Physicochemical Properties

Table 3: NMR and Solubility Data

Compound Name 1H-NMR Shifts (δ, ppm) 13C-NMR Shifts (δ, ppm) Solubility Trends Reference
This compound Expected peaks: ~3.9 (OCH3), 6.8–8.2 (aromatic) ~55 (OCH3), 110–160 (aromatic C) Moderate (polar aprotic solvents)
5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) 2.5 (ethynyl CH), 4.2 (OCH2) 75 (ethynyl C), 115–150 (aromatic C) Low in water; soluble in DCM/EtOAc
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (100) 6.8–8.1 (furan, thiophene, benzothiazole) 105–160 (heterocyclic C) Poor aqueous solubility

Key Observations :

  • The dimethoxy groups in the target compound may enhance solubility in polar solvents compared to non-polar analogues like 5a () or furan-containing derivatives (100 in ) .
  • Aromatic proton shifts in the target’s NMR spectrum would overlap with those of pyrimidine derivatives in , but the methoxy signals (~3.9 ppm) provide distinct identification .

Research Findings and Implications

  • Synthetic Optimization : Lessons from high-yield syntheses (e.g., 5i in ) suggest that protective groups or optimized coupling conditions (e.g., Pd catalysis) could enhance the target’s synthetic accessibility .
  • Biological Potential: While direct activity data are lacking, structurally related compounds in and show promise as enzyme inhibitors, indicating that the target compound merits evaluation in similar assays .

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide is a compound of significant interest due to its unique structural features, which include a thiophene ring, a pyrimidine ring, and a sulfonamide group. This combination imparts distinctive biological activities that are currently under investigation.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O4S2C_{10}H_{11}N_{3}O_{4}S_{2} with a molecular weight of 301.3 g/mol. This compound is characterized by its sulfonamide functional group, which is known for its role in various biological processes.

PropertyValue
Molecular FormulaC10H11N3O4S2C_{10}H_{11}N_{3}O_{4}S_{2}
Molecular Weight301.3 g/mol
CAS Number1448135-18-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes through competitive binding to the active site.
  • Receptor Modulation : The pyrimidine ring enhances binding affinity through hydrogen bonding and hydrophobic interactions with biological receptors.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The following table summarizes the antimicrobial efficacy observed in various studies:

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition at 50 µg/mL
Escherichia coliModerate inhibition
Candida albicansEffective at higher concentrations

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published in 2023, researchers evaluated the antibacterial effects of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound showed significant inhibitory effects, prompting further investigation into its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Anticancer Activity

Another study focused on the compound's effects on human cancer cell lines, revealing that it inhibited cell growth by inducing apoptosis through mitochondrial pathways. The results indicated an IC50 value of approximately 25 µM for certain cancer types, suggesting a promising avenue for further research into its use in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights how variations in the chemical structure affect biological activity:

  • Pyrimidine Substituents : Alterations in the methoxy groups on the pyrimidine ring can enhance or diminish activity.
  • Thiophene Modifications : Changes to the thiophene moiety influence binding affinity and specificity toward biological targets.

Q & A

Q. What are the established synthetic routes for N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide, and how can its purity be validated?

Methodological Answer: The synthesis typically involves coupling a functionalized pyrimidine core with a thiophene sulfonamide moiety. Key steps include:

  • Thiophene sulfonamide preparation : Sulfonation of thiophene derivatives using chlorosulfonic acid, followed by amidation with ammonia or amines.
  • Pyrimidine functionalization : Introducing methoxy groups via nucleophilic aromatic substitution (e.g., using NaOMe or Cu-mediated alkoxylation) at the 2- and 4-positions of pyrimidine.
  • Coupling : A Buchwald-Hartwig or Ullmann-type coupling to link the sulfonamide group to the pyrimidine ring.

Q. Validation :

  • Purity : Assessed via HPLC (≥95% purity) and thin-layer chromatography (TLC) to confirm single-spot development .
  • Characterization :
    • NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for thiophene, δ 6.8–7.2 ppm for pyrimidine) and methoxy groups (δ 3.8–4.0 ppm) .
    • IR : Sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

Methodological Answer:

  • 1H NMR :
    • Thiophene protons (δ 7.5–7.8 ppm, multiplet) vs. pyrimidine protons (δ 8.1–8.3 ppm, singlet).
    • Methoxy groups (δ 3.8–4.0 ppm, two singlets) confirm substitution at pyrimidine 2- and 4-positions .
  • 13C NMR :
    • Sulfonamide sulfur-linked carbons (δ ~125–130 ppm).
    • Pyrimidine carbons adjacent to methoxy groups (δ ~165 ppm for C2/C4) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₁H₁₂N₄O₄S₂ (exact mass calculated via high-resolution MS).

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrimidine ring be addressed?

Methodological Answer: Regioselectivity depends on electronic and steric factors:

  • Electrophilic Substitution : The 5-position of pyrimidine is electron-rich due to methoxy groups, favoring reactions like nitration or halogenation. Example: Vilsmeier-Haack formylation targets electron-rich positions via Cl⁺ electrophile .
  • Nucleophilic Substitution : Use directed ortho-metalation (e.g., LiTMP) to deprotonate and functionalize specific positions. For instance, lithiation at the 5-position (adjacent to sulfonamide) enables introduction of electrophiles .
  • Computational Guidance : DFT calculations predict charge distribution to guide reagent selection .

Example : In analogous compounds, Vilsmeier formylation yields 4-formyl derivatives, while lithiation/DMF quenching produces 5´-formyl isomers .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Methodological Answer:

  • X-ray Refinement : Re-analyze diffraction data with restraints for disordered moieties (e.g., methoxy groups). Compare with analogous structures (e.g., fluorophenyl-pyrimidine sulfonamides show mean C–C bond length = 0.006 Å deviation) .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., 6-membered ring closure in pyrimidine derivatives) stabilize conformations, explaining deviations from computational models .
  • Polymorphism Screening : Test crystallization solvents (e.g., ethanol vs. DMF) to identify alternative polymorphs with distinct unit cell parameters .

Q. What strategies optimize the compound’s solubility for biological assays without structural modification?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays.
  • Cyclodextrin Encapsulation : β-cyclodextrin (10 mM) enhances aqueous solubility of sulfonamides via host-guest interactions .
  • pH Adjustment : The sulfonamide group (pKa ~6–8) can be ionized in buffered solutions (pH 7.4) to improve solubility .

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